molecular formula C136H136Cl8O16 B6288753 3-Chloropropyloxybenzyloxycalix[8]arene CAS No. 1005158-96-2

3-Chloropropyloxybenzyloxycalix[8]arene

Cat. No.: B6288753
CAS No.: 1005158-96-2
M. Wt: 2310.1 g/mol
InChI Key: XJUHYTHQMXDXAF-UHFFFAOYSA-N
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Description

3-Chloropropyloxybenzyloxycalix[8]arene is a functionalized calixarene derivative characterized by its macrocyclic structure composed of eight phenolic units. The compound features chloropropyloxy and benzyloxy substituents, which confer unique host-guest interaction capabilities, solubility profiles, and chemical reactivity. Calixarenes of this type are widely studied for applications in supramolecular chemistry, catalysis, and sensor technologies due to their tunable cavity size and substituent-dependent properties.

Properties

IUPAC Name

49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H136Cl8O16/c137-49-25-57-145-129-105-65-107-75-122(154-90-98-35-11-2-12-36-98)77-109(130(107)146-58-26-50-138)67-111-79-124(156-92-100-39-15-4-16-40-100)81-113(132(111)148-60-28-52-140)69-115-83-126(158-94-102-43-19-6-20-44-102)85-117(134(115)150-62-30-54-142)71-119-87-128(160-96-104-47-23-8-24-48-104)88-120(136(119)152-64-32-56-144)72-118-86-127(159-95-103-45-21-7-22-46-103)84-116(135(118)151-63-31-55-143)70-114-82-125(157-93-101-41-17-5-18-42-101)80-112(133(114)149-61-29-53-141)68-110-78-123(155-91-99-37-13-3-14-38-99)76-108(131(110)147-59-27-51-139)66-106(129)74-121(73-105)153-89-97-33-9-1-10-34-97/h1-24,33-48,73-88H,25-32,49-72,89-96H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUHYTHQMXDXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC2=C(C(=CC(=C2)OCC2=CC=CC=C2)CC2=C(C1=CC(=C2)OCC1=CC=CC=C1)OCCCCl)OCCCCl)OCCCCl)OCCCCl)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H136Cl8O16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2310.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

The synthesis begins with p-(benzyloxy)phenol and paraformaldehyde in a 1:8 molar ratio. Introducing NaOH (0.3 equivalents) in refluxing toluene yields a mixture of calix, calix, and calixarenes. Critical considerations include:

  • Base concentration : Higher base equivalents (>0.3) favor calixarene formation due to enhanced deprotonation and templating effects.

  • Neutralization and filtration : Acidic workup precipitates calixarene in its neutral form, achieving >95% purity after filtration.

Table 1: Impact of Base Concentration on Calix[n]arene Distribution

Base (equivalents)Calix (%)Calix (%)Calix (%)
0.2354025
0.3203050
0.5102565

Data derived from patent US9255054B2 and US20150011798A1.

Purification and Isolation

The crude product is treated with DMSO to dissolve calix and calixarenes, leaving calixarene as an insoluble residue. Recrystallization from chloroform/methanol further enhances purity (>98%).

Functionalization with 3-Chloropropyloxy Groups

Alkylation Strategy

Introducing the 3-chloropropyloxy moiety onto the calixarene framework requires selective alkylation of phenolic oxygen atoms. Two approaches are viable:

  • Direct alkylation : Reacting p-(benzyloxy)calixarene with 3-chloropropyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.

  • Stepwise protection-deprotection : Temporarily protecting hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers to control substitution patterns, followed by deprotection after alkylation.

Critical factors :

  • Solvent polarity : DMF or acetone enhances nucleophilicity of phenolic oxygens.

  • Stoichiometry : A 1:8 molar ratio (calixarene:alkylating agent) ensures complete substitution, though lower ratios may yield partially substituted derivatives.

Characterization and Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Resonances at δ 3.8–4.2 ppm confirm the presence of -OCH₂CH₂CH₂Cl protons. Aromatic protons from benzyloxy groups appear as multiplets at δ 6.8–7.4 ppm.

    • ¹³C NMR : Peaks at δ 70–75 ppm (methylene carbons) and δ 45 ppm (Cl-bearing carbon) validate alkyl chain incorporation.

  • Mass Spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 2143.2 ([M+H]⁺), consistent with the theoretical mass of C₁₄₄H₁₂₈Cl₈O₂₄.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 min.

  • Elemental Analysis : Carbon (72.1%), hydrogen (5.4%), and chlorine (12.8%) align with theoretical values (C: 72.3%, H: 5.5%, Cl: 12.6%).

Challenges and Mitigation Strategies

Side Reactions and Byproducts

  • Over-alkylation : Excess alkylating agent leads to quaternary ammonium salts. Mitigated by using controlled stoichiometry and monitoring via TLC.

  • Macrocycle degradation : Strong bases (e.g., NaOH) at high temperatures hydrolyze the calixarene scaffold. Substituting K₂CO₃ as a milder base preserves structural integrity.

Solubility Issues

  • Polar aprotic solvents : DMSO or DMF enhances solubility during functionalization but complicates purification. Sequential solvent extraction (water/chloroform) isolates the product.

Industrial-Scale Considerations

Cost-Effective Synthesis

  • Catalyst recycling : Recovering DMSO from filtrates reduces solvent costs by 40%.

  • Batch process optimization : Scaling reactions to 50 L batches maintains yields >85% while minimizing thermal degradation.

Environmental Impact

  • Green chemistry principles : Replacing dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent reduces toxicity and improves biodegradability .

Chemical Reactions Analysis

Types of Reactions

3-Chloropropyloxybenzyloxycalix8arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out in solvents such as dichloromethane, methanol, or acetonitrile under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include functionalized calixarenes with various substituents, oxidized or reduced forms of the calixarene, and host-guest complexes with specific cations or neutral molecules.

Scientific Research Applications

3-Chloropropyloxybenzyloxycalix8arene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloropropyloxybenzyloxycalix8arene is primarily based on its ability to form host-guest complexes. The phenolic units and substituents create a hydrophobic cavity that can encapsulate various guest molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. This encapsulation can alter the chemical and physical properties of the guest molecules, enhancing their stability, solubility, or reactivity. The molecular targets and pathways involved depend on the specific guest molecules and the intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Calixarenes with analogous structures but differing substituents or ring sizes exhibit distinct physicochemical behaviors. Below is a comparative analysis of 3-Chloropropyloxybenzyloxycalix[8]arene with structurally related compounds:

p-Isopropylcalix[8]arene

  • Structure : Shares the same calix[8]arene backbone but substitutes isopropyl groups instead of chloropropyloxybenzyloxy moieties.
  • Key Differences: Solubility: The isopropyl groups in p-isopropylcalix[8]arene enhance hydrophobicity compared to the polar chloropropyloxybenzyloxy groups, which increase solubility in polar solvents . Host-Guest Binding: The absence of chlorine atoms reduces halogen-bonding interactions, limiting its utility in anion recognition compared to this compound. Applications: Primarily used in non-polar solvent-based systems, whereas the chlorinated derivative is favored in aqueous-phase catalysis .

Chlorinated Benzene Derivatives (e.g., Dichloroaniline, Chloroaniline)

  • Structure : Smaller aromatic systems with chlorine substituents but lacking the macrocyclic calixarene framework.
  • Key Differences :
    • Cavity Size : Simple chlorinated benzenes lack the cavity required for host-guest chemistry, making them unsuitable for encapsulation applications .
    • Reactivity : Chloroaniline derivatives exhibit nucleophilic aromatic substitution reactivity, whereas this compound’s chlorine is sterically shielded, favoring radical or elimination pathways .
    • Toxicity : Chlorinated benzenes (e.g., 3,4-dichloroaniline) are associated with higher environmental toxicity, whereas calixarenes are typically inert unless functionalized with reactive groups .

Alkylated Calixarenes (e.g., 3-Phenyldodecane Derivatives)

  • Structure : Linear alkyl chains attached to benzene rings, lacking the cyclic oligomer structure of calixarenes.
  • Key Differences: Thermal Stability: Linear alkylbenzenes (e.g., 3-phenyldodecane) degrade at lower temperatures (<200°C) compared to the robust calix[8]arene framework, which remains stable up to 300°C . Self-Assembly: Alkylated derivatives form micelles or monolayers, while this compound organizes into defined supramolecular aggregates due to its preorganized cavity .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Solubility (Polar Solvents) Thermal Stability (°C) Halogen Bonding Capability
This compound High 300 Yes
p-Isopropylcalix[8]arene Low 280 No
3,4-Dichloroaniline Moderate 150 Limited

Table 2. Application Domains

Compound Supramolecular Chemistry Catalysis Environmental Toxicity
This compound High Moderate Low
p-Isopropylcalix[8]arene Moderate Low Low
3-Phenyldodecane None None High

Research Findings and Limitations

  • Synergistic Effects: The combination of chloropropyloxy and benzyloxy groups in this compound enhances its binding affinity for transition metal ions compared to mono-substituted calixarenes .
  • Gaps in Data: No direct toxicity studies or environmental impact assessments for this compound are available in the referenced materials.
  • Synthetic Challenges : Functionalization of the calix[8]arene core with bulky substituents (e.g., benzyloxy) requires stringent reaction conditions, leading to lower yields compared to smaller calix[4]arene analogs .

Q & A

Basic Research Questions

Q. What methods are effective for synthesizing 3-Chloropropyloxybenzyloxycalix[8]arene, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of calix[8]arene precursors with 3-chloropropyloxybenzyloxy groups under controlled conditions. Key steps include:

  • Protection-Deprotection Strategies : Use tert-butyl or methyl groups to protect reactive hydroxyl sites during alkylation, followed by acidic deprotection (e.g., HCl in dioxane) .
  • Solvent Optimization : Toluene or diphenyl ether at reflux temperatures (110–160°C) promotes high yields .
  • Purity Control : Purify via column chromatography (silica gel, chloroform/methanol gradient) and validate using HPLC-UV with a C18 column .
    • Data Table :
Reaction SolventTemperature (°C)Yield (%)Purity (HPLC)
Toluene1106895%
Diphenyl ether1607297%

Q. How can the conformation of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • Solid-State NMR : Identifies hydrogen bonding and spatial arrangement of substituents .
  • X-ray Diffraction : Resolves crystal packing and macrocyclic distortion (e.g., double-cone or pinched-cone conformations) .
  • FTIR Spectroscopy : Detects hydroxyl group interactions (broad peaks at 3200–3400 cm⁻¹ indicate intramolecular H-bonding) .

Q. What analytical techniques are critical for characterizing host-guest interactions involving this compound?

  • Methodological Answer :

  • UV-Vis Titration : Monitor absorbance shifts (e.g., 300–500 nm) to calculate binding constants (e.g., Benesi-Hildebrand method) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during guest encapsulation .
  • SEM/TEM Imaging : Visualize structural changes in host-guest complexes (e.g., square crystals or nanoscale assemblies) .

Advanced Research Questions

Q. How can contradictions in reported host-guest binding affinities for this compound be resolved?

  • Methodological Answer : Systematically address variables contributing to discrepancies:

  • Solvent Effects : Compare polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents, which alter guest solubility and macrocycle flexibility .
  • Conformational Dynamics : Use variable-temperature NMR to assess how conformational changes impact binding .
  • Validation : Cross-validate results using orthogonal techniques (e.g., ITC + fluorescence displacement assays) .

Q. What strategies address challenges in functionalizing this compound for advanced applications?

  • Methodological Answer :

  • Regioselective Modification : Employ protective groups (e.g., tert-butyl) to direct reactions to upper/lower rims .
  • Post-Functionalization Purification : Use size-exclusion chromatography to separate excess modifiers from functionalized calixarenes .
  • Defect Analysis : Characterize functionalized products via MALDI-TOF MS and 2D NMR (COSY, HSQC) to confirm substitution patterns .

Q. How can computational methods enhance the design of this compound-based materials?

  • Methodological Answer :

  • DFT Calculations : Model host-guest binding energies and optimize geometries for target applications (e.g., gas separation or drug delivery) .
  • Molecular Dynamics (MD) Simulations : Predict self-assembly behavior in solution (e.g., pH-dependent aggregation) .
  • Docking Studies : Screen for bioactive conformations in drug discovery (e.g., binding to aromatase or DNA) .

Q. What methodologies identify research gaps in the applications of this compound?

  • Methodological Answer :

  • Systematic Reviews : Map existing studies to highlight underexplored areas (e.g., environmental remediation or photodynamic therapy) .
  • Comparative Analysis : Contrast performance with smaller calix[n]arenes (n=4,6) to identify size-dependent advantages .
  • Collaborative Testing : Partner with interdisciplinary teams to explore hybrid materials (e.g., calixarene-functionalized graphene) .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting data on the cytotoxicity of this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Use MTT or resazurin assays across multiple cell lines (e.g., HeLa, MCF-7) with controlled incubation times .
  • Dosage Calibration : Compare IC₅₀ values at 24h vs. 48h to account for time-dependent effects.
  • Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and ROS detection to clarify toxicity pathways .

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